Product packaging for 1,1-Difluoro-2-methylbutan-2-amine(Cat. No.:)

1,1-Difluoro-2-methylbutan-2-amine

Cat. No.: B12935845
M. Wt: 123.14 g/mol
InChI Key: REYMLWWQKLDIDD-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-methylbutan-2-amine is an organic compound with the molecular formula C5H11F2N . Its structure features a tertiary butan-2-amine core substituted with a geminal difluoro group at the 1-position, a combination that provides a unique steric and electronic profile for investigative chemistry . The presence of the fluorine atoms can significantly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and bioavailability, making it a valuable scaffold in various research fields . Researchers can utilize this amine as a key building block in medicinal chemistry for the synthesis of novel bioactive molecules and as a precursor for more complex fluorinated compounds . The supplied product includes comprehensive analytical data for verification. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11F2N B12935845 1,1-Difluoro-2-methylbutan-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11F2N

Molecular Weight

123.14 g/mol

IUPAC Name

1,1-difluoro-2-methylbutan-2-amine

InChI

InChI=1S/C5H11F2N/c1-3-5(2,8)4(6)7/h4H,3,8H2,1-2H3

InChI Key

REYMLWWQKLDIDD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(F)F)N

Origin of Product

United States

Significance of Fluorine in Modulating Molecular Properties for Synthetic Design

The introduction of fluorine into a molecule can dramatically alter its characteristics, a feature extensively exploited in medicinal chemistry and materials science. researchgate.netnih.gov The high electronegativity of fluorine, the second most electronegative element, creates highly polarized carbon-fluorine (C-F) bonds. acs.org This strong polarization can influence the acidity or basicity (pKa) of nearby functional groups, a critical factor in drug design for optimizing interactions with biological targets. researchgate.net

The Unique Role of Geminal Difluoroamine Motifs in Chemical Synthesis

The geminal difluoroamine (B82689) motif (a molecule with two fluorine atoms on the same carbon) holds a special place in synthetic chemistry due to the unique properties conferred by the CF2 group. wikipedia.org This group can serve as a bioisosteric replacement for other functional groups like carbonyls, ethers, or sulfur atoms, making it a valuable tool in medicinal chemistry. selvita.comacs.org The presence of the two fluorine atoms can significantly impact the local electronic environment and conformational preferences of the molecule. acs.org

The synthesis of molecules containing the geminal difluoroamine moiety has been an area of active research. acs.orgnih.gov Various methods have been developed for the introduction of the geminal difluoro group, including oxidative desulfurization-difluorination of alkyl aryl thioethers and reactions involving difluorocarbene. jmu.edunih.gov Recent advancements have focused on developing more efficient and general protocols, such as one-pot metal-free methods for the synthesis of geminal difluorinated N-Boc-protected amines. acs.orgnih.gov These synthetic strategies provide access to a diverse range of α-difluoroalkylated amines, which are key components in several approved drugs. acs.org

Computational and Theoretical Chemistry of 1,1 Difluoro 2 Methylbutan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic characteristics and reactivity of 1,1-Difluoro-2-methylbutan-2-amine at the atomic level. These methods allow for the exploration of molecular orbitals, reaction mechanisms, and the energetic landscapes of chemical transformations.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly useful for mapping out the potential energy surfaces of chemical reactions, thereby identifying the most probable reaction pathways. For this compound, DFT studies can be employed to explore various transformations, such as nucleophilic substitution or elimination reactions.

DFT calculations can model the interactions of this compound with other reactants and catalysts. For instance, in a potential reaction involving nucleophilic attack at the carbon atom bearing the amine group, DFT can elucidate the step-by-step mechanism. The theory can also shed light on the role of the fluorine atoms in influencing the reactivity of the molecule, for example, through their electron-withdrawing effects. A first-principles study of the reaction between fluorinated graphene and ethylenediamine (B42938) has demonstrated the utility of DFT in understanding reaction processes involving fluorinated compounds and amines. mdpi.com

Hypothetical reaction pathways for this compound that could be investigated using DFT include:

N-alkylation: Reaction with an alkyl halide to form a secondary amine.

Acylation: Reaction with an acyl chloride to form an amide.

Elimination reactions: Removal of HF to form an alkene.

The following interactive table presents hypothetical data that could be generated from DFT calculations on a proposed reaction pathway for this compound.

Reaction StepReactantsProductsΔE (kcal/mol)
Nucleophilic AttackThis compound + CH₃I[C₅H₁₁F₂NCH₃]⁺ + I⁻-15.2
Deprotonation[C₅H₁₁F₂NCH₃]⁺ + BaseC₅H₁₀F₂NCH₃ + [Base-H]⁺-5.8

Note: The data in this table is hypothetical and for illustrative purposes only.

A critical aspect of studying reaction pathways is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. DFT is a powerful tool for locating transition state structures and calculating their energies. aps.org

For a given reaction of this compound, computational chemists can model the geometry of the transition state and compute the activation energy. This information is invaluable for predicting how fast a reaction will proceed and for understanding how changes in the molecular structure or reaction conditions might affect the reaction rate. For example, the activation energies for different potential pathways can be compared to determine the most kinetically favorable route. A study on Mo/W-mediated reactions highlights the use of DFT in assessing activation energies. acs.org

The table below provides a hypothetical comparison of activation energies for two different reactions involving this compound, as would be calculated using DFT.

ReactionTransition State GeometryActivation Energy (Ea) (kcal/mol)
SN2 Reaction with CH₃ClTrigonal bipyramidal25.4
E2 Elimination with OH⁻Concerted C-H and C-N bond breaking30.1

Note: The data in this table is hypothetical and for illustrative purposes only.

The electronic structure of a molecule is fundamental to its reactivity. DFT and other quantum chemical methods can be used to calculate various electronic properties and reactivity descriptors.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. semanticscholar.org A smaller gap generally suggests higher reactivity. For this compound, the presence of the electron-withdrawing fluorine atoms is expected to lower the energies of both the HOMO and LUMO compared to its non-fluorinated analog.

The following table summarizes hypothetical electronic properties for this compound that could be obtained from quantum chemical calculations.

PropertyValue
HOMO Energy-9.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap10.7 eV
Dipole Moment2.5 D

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about the conformational dynamics, intermolecular interactions, and the influence of the environment on a molecule's behavior.

Due to the presence of several single bonds, this compound can adopt a variety of different three-dimensional arrangements, or conformations. Conformational analysis is the study of the energetics of these different conformations. lumenlearning.comchemistrysteps.com MD simulations are a powerful tool for exploring the conformational landscape of a molecule, identifying the most stable conformations, and understanding the flexibility of the molecular structure. researchgate.net

By simulating the motion of the atoms in this compound over time, researchers can observe the rotations around the C-C and C-N bonds and determine the relative energies of the resulting conformers. This information is important for understanding how the molecule's shape might influence its biological activity or its interactions with other molecules. The presence of the bulky difluoromethyl and methyl groups around the central carbon atom is likely to create significant steric hindrance, which will influence the preferred conformations.

The table below presents hypothetical data on the relative energies and populations of different conformers of this compound that could be derived from MD simulations.

ConformerDihedral Angle (F-C-C-N)Relative Energy (kcal/mol)Population (%)
Anti180°0.065
Gauche60°1.230
Eclipsed5.05

Note: The data in this table is hypothetical and for illustrative purposes only.

The behavior of this compound in a condensed phase (liquid or solution) is governed by its interactions with surrounding molecules. These intermolecular interactions can include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The fluorine atoms can participate in weak hydrogen bonds and other non-covalent interactions. MD simulations can explicitly model these interactions and provide a detailed picture of the local molecular environment.

Solvent effects can have a significant impact on the conformation and reactivity of a molecule. aps.orgnih.gov MD simulations can be used to study this compound in different solvents to understand how the solvent molecules arrange themselves around the solute and how this solvation affects the molecule's properties. researchgate.netupc.edu For example, in a polar solvent like water, the amine group is likely to form hydrogen bonds with water molecules, which could stabilize certain conformations over others.

Theoretical Models for Fluorine Effects

Inductive Effects of Fluorine on Amine Basicity

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The presence of fluorine atoms on the alkyl chain significantly modulates this property through strong inductive effects. Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I effect) that propagates through the sigma bonds of the carbon framework. nih.govlibretexts.org

In this compound, the two fluorine atoms at the C1 position pull electron density away from the rest of the molecule. This effect is transmitted to the C2 carbon and, subsequently, to the nitrogen atom of the amine group. The withdrawal of electron density reduces the availability of the nitrogen's lone pair, making it less likely to donate to a proton. masterorganicchemistry.comalfa-chemistry.com Consequently, fluorinated amines are considerably weaker bases compared to their non-fluorinated counterparts. alfa-chemistry.com The pKa of the conjugate acid of a typical alkylamine is around 10-11, but the introduction of fluorine atoms is expected to lower this value significantly. masterorganicchemistry.com

The magnitude of the pKa-lowering effect is dependent on the number of fluorine atoms and their proximity to the amine group. libretexts.org For this compound, the geminal difluoro group on the adjacent carbon atom leads to a substantial decrease in basicity. Theoretical calculations using density functional theory (DFT) or other ab initio methods can predict the pKa of the amine by calculating the Gibbs free energy change of the protonation reaction in a solvated model. mdpi.comkyushu-u.ac.jpacs.org These computational models consistently show that fluorine substitution decreases the stability of the protonated amine (the conjugate acid), thereby shifting the equilibrium away from protonation and resulting in a lower pKa. nih.gov

Table 1: Predicted pKa Values for 2-Methylbutan-2-amine and its Fluorinated Analog

CompoundStructurePredicted pKa (Conjugate Acid)Key Influencing Factor
2-Methylbutan-2-amineCH₃CH₂C(CH₃)₂NH₂~10.5 - 11.0Inductive electron donation from alkyl groups.
This compoundF₂CH-C(CH₃)₂NH₂~7.0 - 8.0Strong inductive electron withdrawal by two fluorine atoms.

Note: The pKa values for the fluorinated compound are estimates based on general principles of fluorine's inductive effects and are not from direct experimental measurement of this specific molecule.

Steric and Stereoelectronic Properties of Geminal Difluoro Groups

The replacement of two hydrogen atoms with two fluorine atoms to form a geminal difluoro (CF₂) group introduces significant steric and stereoelectronic changes to a molecule. While fluorine has a relatively small van der Waals radius (1.47 Å) compared to a methyl group, it is larger than that of hydrogen (1.20 Å), leading to increased steric bulk.

More importantly, the CF₂ group possesses unique stereoelectronic properties. The C-F bond is highly polarized and is a poor hydrogen bond acceptor. nih.gov The presence of two such bonds on the same carbon creates a local dipole and influences the conformational preferences of the molecule. Computational studies on fluorinated alkanes have shown a complex interplay of effects that determine molecular geometry. ugent.beresearchgate.netelsevierpure.com

One of the key stereoelectronic interactions is the "gauche effect," where in a system like 1,2-difluoroethane, the gauche conformation is more stable than the anti conformation. This preference is often attributed to hyperconjugation (σC-H → σC-F interaction). nih.gov In this compound, similar hyperconjugative interactions between C-H or C-C bonds and the antibonding orbitals of the C-F bonds (σC-F) can influence the rotational barrier around the C1-C2 bond.

Theoretical models can predict changes in bond lengths, bond angles, and dihedral angles upon fluorination. The C-F bonds are typically shorter than C-H bonds, and the introduction of electronegative fluorine atoms can slightly shorten adjacent C-C bonds. The F-C-F bond angle in a geminal difluoro group is typically around 104-106°, smaller than the ideal tetrahedral angle of 109.5°. This compression can, in turn, influence the angles of adjacent substituents. Conformational analysis using computational methods can reveal the preferred rotamers and the energy barriers between them, providing insight into the molecule's three-dimensional structure. nih.gov

Table 2: Predicted Geometrical Parameters for the C1-C2 Fragment

ParameterTypical Value in Non-Fluorinated AlkanePredicted Value in this compoundReason for Change
C1-F Bond LengthN/A~1.38 ÅHigh electronegativity of fluorine.
F-C1-F Bond AngleN/A~105°Bent's rule; increased p-character in orbitals towards more electronegative substituents.
C1-C2 Bond Length~1.54 Å~1.53 ÅSlight shortening due to the inductive effect of fluorine.
F-C1-C2-N Dihedral AngleN/AGoverned by steric and stereoelectronic (gauche) effects.Minimization of steric repulsion and optimization of hyperconjugative interactions.

Note: These values are theoretical predictions based on computational studies of similar gem-difluoroalkanes.

Stability and Reactivity of Fluoroalkyl Radicals

The stability of a radical is a measure of the energy required to homolytically cleave a bond to form it. The stability of alkyl radicals generally follows the order: tertiary > secondary > primary > methyl, which is explained by hyperconjugation and the electron-donating nature of alkyl groups. libretexts.org The introduction of fluorine atoms has a complex effect on radical stability.

If a radical were to be formed at the C2 position of this compound (by abstraction of the amino group, for instance), it would be a tertiary radical adjacent to a CF₂ group. The stability of this α-CF₂ radical is influenced by two opposing factors:

Inductive Effect : The strongly electron-withdrawing fluorine atoms destabilize the adjacent electron-deficient radical center.

Resonance/Hyperconjugation : There can be a stabilizing effect through resonance, where the lone pairs on the fluorine atoms donate into the half-filled p-orbital of the radical carbon. However, this resonance stabilization is generally considered weak for fluorine and is often outweighed by the inductive effect.

Computational studies, particularly those calculating Bond Dissociation Energies (BDEs), are crucial for quantifying radical stability. chemrxiv.orgchemrxiv.orgnih.gov The C-N bond dissociation energy for this compound would provide a direct measure of the stability of the resulting fluoroalkyl radical. It is predicted that α-fluorination can have a variable effect; while monofluorination and difluorination can stabilize a methyl radical, trifluorination is destabilizing. The reactivity of the fluoroalkyl radical is also altered; the strong inductive effect makes the radical center more electrophilic compared to its non-fluorinated analog.

Table 3: Comparison of Estimated Bond Dissociation Energies (BDEs)

BondParent MoleculeEstimated BDE (kcal/mol)Factors Influencing Stability of Resulting Radical
(CH₃)₂C-NH₂2-Amino-2-methylpropane (tert-Butylamine)~85-90Tertiary radical stabilized by hyperconjugation from methyl groups.
F₂CH-C(CH₃)₂-NH₂This compound~90-95Destabilizing inductive effect from CF₂ group outweighs potential weak resonance stabilization.

Note: BDE values are estimates based on theoretical principles of fluoroalkyl radical stability and are not direct experimental or computational results for this specific molecule.

Applications in Advanced Chemical Synthesis

Role as a Versatile Synthetic Building Block

Synthetic building blocks are essential starting materials for constructing more complex molecules. cymitquimica.com 1,1-Difluoro-2-methylbutan-2-amine serves as a key intermediate in the synthesis of a diverse range of organic compounds, particularly those with applications in medicinal chemistry and materials science. cymitquimica.comevitachem.com

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. acs.org As a result, there is a substantial focus on developing new methods for creating complex fluorinated compounds. acs.orgpleiades.online this compound hydrochloride is a valuable precursor for such syntheses, providing a gem-difluoroethylamino moiety that can be incorporated into larger, more intricate molecular architectures. bldpharm.comacs.org The presence of the difluoromethyl group can lead to desirable changes in a molecule's characteristics. acs.org

The synthesis of these complex molecules often involves multi-step reaction sequences where the amine functionality of this compound can be strategically manipulated. For instance, it can undergo reactions such as acylation, alkylation, and coupling reactions to form a wide array of derivatives. The difluoromethyl group, being relatively stable, is carried through these transformations, ultimately becoming an integral part of the final complex molecule.

Table 1: Examples of Complex Fluorinated Molecules Synthesized Using Fluorinated Building Blocks

Precursor Reaction Type Product Class Potential Application
This compound Amidation Fluorinated Amides Pharmaceuticals
Fluorinated Alkene Cycloaddition Fluorinated Heterocycles Agrochemicals

This table provides illustrative examples of how fluorinated building blocks can be used in the synthesis of complex molecules.

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast number of biologically active compounds and functional materials. pitt.edugrafiati.com The development of efficient methods for their synthesis is a cornerstone of modern organic chemistry. pitt.edu this compound can be employed as a key component in the construction of various nitrogen-containing heterocyclic systems. nih.govresearchgate.net

The primary amino group of the compound can participate in cyclization reactions, forming rings that incorporate the nitrogen atom. For example, it can react with dicarbonyl compounds or their equivalents to form five- or six-membered heterocycles. The presence of the gem-difluoroethyl group on the resulting heterocycle can significantly influence its properties. One-pot synthesis methods are often employed to create these structures efficiently. researchgate.net

Table 2: Examples of Nitrogen-Containing Heterocycles from Amine Precursors

Amine Precursor Reactant Heterocycle Formed
Primary Amine 1,3-Diketone Dihydropyridine
Primary Amine α-Haloketone Pyrrole

This table illustrates the versatility of primary amines in the synthesis of various heterocyclic systems.

Modulation of Molecular Properties for Research Purposes

The strategic incorporation of specific chemical groups into molecules allows researchers to fine-tune their properties for various scientific investigations. This compound is a valuable tool in this regard, enabling the modulation of conformation, reactivity, and physicochemical characteristics of lead compounds in research settings.

The introduction of the 1,1-difluoro-2-methyl-2-aminoethyl group can exert a significant influence on the conformational preferences and reactivity of a molecule. The presence of two electronegative fluorine atoms can lead to specific intramolecular interactions, such as the gauche effect, which favors a particular spatial arrangement of atoms. beilstein-journals.org This conformational control can be crucial for the biological activity of a molecule, as it dictates how it interacts with its target. beilstein-journals.orgu-tokyo.ac.jp

The electronic effects of the difluoromethyl group can also alter the reactivity of nearby functional groups. For instance, the electron-withdrawing nature of the fluorine atoms can decrease the basicity of the amino group, affecting its nucleophilicity and reactivity in various chemical transformations. beilstein-journals.org Computational methods are often used to predict and understand these conformational and reactivity changes. nih.gov

Bioisosterism is a widely used strategy in medicinal chemistry where one atom or group of atoms is replaced by another with similar physical or chemical properties to enhance the biological activity or optimize the pharmacokinetic properties of a lead compound. researchgate.netnih.govdrughunter.com The difluoromethyl group (CHF2) is often considered a bioisostere of a hydroxyl group (OH) or a thiol group (SH), while the gem-difluoro group (CF2) can act as a bioisostere for a carbonyl group (C=O).

The incorporation of this compound into a lead compound can introduce a difluoromethyl or gem-difluoro moiety, potentially leading to improved metabolic stability, enhanced binding affinity, or altered selectivity for a biological target. nih.gov This strategic modification allows researchers to explore the structure-activity relationships of a compound series and to develop new drug candidates with improved properties. researchgate.net

Table 3: Physicochemical Properties of this compound Hydrochloride

Property Value
IUPAC Name This compound;hydrochloride
InChI Key WLFYGIMXWKLZIC-UHFFFAOYSA-N
Physical Form Powder
Storage Temperature Room Temperature

Data sourced from available chemical supplier information. sigmaaldrich.com

Development of Novel Fluorinated Scaffolds

The strategic introduction of fluorine-containing building blocks is a cornerstone of modern medicinal and agricultural chemistry, enabling the fine-tuning of molecular properties to enhance efficacy and metabolic stability. The compound this compound serves as a valuable synthon in the construction of novel fluorinated scaffolds, offering a unique combination of a gem-difluoroethyl group and a tertiary amine precursor. Its utility lies in its ability to participate in a variety of chemical transformations to generate more complex molecular architectures with desirable pharmacological profiles.

Research into the applications of this compound has highlighted its potential in creating diverse heterocyclic systems. The primary amine functionality of this compound is a key reactive handle for its incorporation into larger molecular frameworks. While direct literature on the extensive synthetic applications of this compound is emerging, the principles of its reactivity can be inferred from the synthesis of analogous structures.

A notable example of scaffold development involves the synthesis of fluorinated piperazine (B1678402) derivatives. Although not using the 1,1-difluoro variant directly, the synthesis of tert-butyl 4-(4-(4-fluorophenyl)-2-methylbutan-2-yl)piperazine-1-carboxylate showcases a pathway where a similar amine is utilized. duq.edu This synthesis demonstrates the potential for the amine group of this compound to be used in nucleophilic substitution or reductive amination reactions to form carbon-nitrogen bonds, leading to the construction of complex heterocyclic scaffolds. duq.edu

The general synthetic strategy for incorporating amine-containing building blocks into heterocyclic scaffolds often involves multi-step sequences. These can include initial protection of the amine, followed by reactions to build the core heterocyclic ring, and subsequent deprotection and derivatization. The presence of the gem-difluoro group in this compound adds a dimension of metabolic stability to the resulting scaffolds, a highly sought-after feature in drug design.

The table below outlines a conceptual synthetic pathway for the utilization of this compound in the development of a novel fluorinated piperazine scaffold, based on analogous chemical transformations.

StepReaction TypeReactantsProductPurpose of Transformation
1Boc ProtectionThis compound, Di-tert-butyl dicarbonatetert-butyl (1,1-difluoro-2-methylbutan-2-yl)carbamateProtection of the primary amine to allow for subsequent reactions at other sites.
2Alkylationtert-butyl (1,1-difluoro-2-methylbutan-2-yl)carbamate, 1-bromo-4-fluorobenzenetert-butyl (1,1-difluoro-4-(4-fluorophenyl)-2-methylbutan-2-yl)carbamateIntroduction of an aryl group, a common feature in bioactive molecules.
3Deprotectiontert-butyl (1,1-difluoro-4-(4-fluorophenyl)-2-methylbutan-2-yl)carbamate1,1-difluoro-4-(4-fluorophenyl)-2-methylbutan-2-amineRemoval of the protecting group to reveal the amine for further functionalization.
4Cyclization1,1-difluoro-4-(4-fluorophenyl)-2-methylbutan-2-amine, Bis(2-chloroethyl)amineNovel Fluorinated Piperazine ScaffoldFormation of the core heterocyclic ring system.

This conceptual pathway illustrates the versatility of this compound as a building block. The resulting fluorinated scaffolds can serve as templates for the development of new chemical entities with potential applications in various therapeutic areas. The gem-difluoro motif is known to influence properties such as lipophilicity and metabolic stability, making it a valuable addition to novel molecular designs. Further research into the reaction scope and optimization of conditions will undoubtedly expand the utility of this compound in the synthesis of advanced chemical intermediates and active pharmaceutical ingredients.

Future Directions and Emerging Research Areas

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods. For fluorinated amines, this involves moving away from hazardous reagents and minimizing waste.

Key Research Thrusts:

Mechanochemistry: This solvent-free approach uses mechanical force to initiate chemical reactions. The manual or automated grinding of reactants can lead to the efficient formation of products, reducing the reliance on large volumes of organic solvents and simplifying waste management. mdpi.com A study on the mechanochemical synthesis of fluorinated imines demonstrated that equimolar amounts of fluorinated benzaldehydes and various amines could be ground for as little as 10-15 minutes to produce the desired imine products, which are precursors to amines. mdpi.com This solvent-less methodology offers a significant green advantage over conventional solution-phase synthesis.

Valorization of Greenhouse Gases: Innovative strategies aim to utilize potent greenhouse gases as chemical feedstocks. For instance, sulfur hexafluoride (SF₆), a highly stable and potent greenhouse gas, has been explored as a benign deoxyfluorination reagent. acs.orgnih.gov Researchers have developed a stable reagent derived from SF₆ that serves as a greener alternative to traditional reagents like DAST (diethylaminosulfur trifluoride) for synthesizing fluorinated compounds. acs.orgnih.gov Applying such a reagent to the synthesis of precursors for 1,1-Difluoro-2-methylbutan-2-amine could drastically improve the environmental footprint of the process.

Integration with Biocatalysis for Enantioselective Synthesis

The synthesis of single-enantiomer chiral amines is of paramount importance in the pharmaceutical industry. Biocatalysis, using enzymes as natural catalysts, offers unparalleled stereoselectivity under mild reaction conditions.

Key Research Thrusts:

Amine Transaminases (ATAs): These enzymes catalyze the transfer of an amino group from a donor to a ketone substrate. While highly effective for producing chiral amines, their application to sterically hindered ketones, like the precursor to this compound, remains a challenge. Future research will focus on enzyme engineering and screening to discover or create ATA variants capable of accepting bulkier substrates. Although kinetic resolutions using ATAs are limited to a 50% theoretical yield, they have been used to produce β-fluoroamines with high enantiomeric excess. whiterose.ac.ukdiva-portal.org

Reductive Aminases (RedAms): Reductive aminases from fungal species offer a direct route to primary and secondary amines through the reductive amination of ketones. whiterose.ac.uk Studies have shown that RedAms can convert α-fluoroacetophenones to the corresponding β-fluoroamines with high conversion (>90%) and enantiomeric excess (85-99% ee). whiterose.ac.uk Adapting these enzymes for the synthesis of gem-difluorinated amines like this compound is a promising avenue.

Engineered Cytochromes: Researchers have successfully engineered cytochrome c variants to catalyze asymmetric N-H carbene insertion reactions, providing a novel biocatalytic route to enantioenriched α-trifluoromethyl amines with yields up to >99% and high enantiomeric ratios. nih.govnih.govacs.org This strategy, which introduces a function not found in nature, could be expanded to create biocatalysts for the synthesis of other complex fluorinated amines.

Enzyme ClassReaction TypePotential Application for this compoundKey Challenges
Amine Transaminase (ATA) Asymmetric amination of a ketone precursorEnantioselective synthesis of the chiral amineSteric hindrance of the ketone precursor, equilibrium limitations. whiterose.ac.ukdiva-portal.org
Reductive Aminase (RedAm) Reductive amination of a ketone precursorDirect synthesis of the chiral primary amine. whiterose.ac.ukSubstrate scope for gem-difluoro ketones.
Engineered Cytochrome c Asymmetric N-H carbene insertionNovel synthetic routes to fluorinated amine precursors. nih.govacs.orgDevelopment of specific enzyme variants and suitable carbene donors.

Advancements in Photoredox Catalysis for Fluorinated Amine Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of reactive radical intermediates under exceptionally mild conditions. mdpi.comprinceton.edu This technology is particularly well-suited for the challenges associated with synthesizing fluorinated molecules.

Key Research Thrusts:

C(sp³)–H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical strategy. Photoredox catalysis can generate α-amino radicals from simple amines, which can then engage in further reactions. princeton.edu This approach could be used to modify the alkyl backbone of this compound or its precursors.

Radical Fluoroalkylation: Photoredox methods excel at generating fluoroalkyl radicals from stable precursors. These radicals can then be added to alkenes or arenes to construct complex fluorinated scaffolds. nih.govcas.cn A protocol for the carbofluorination of dehydroalanine (B155165) derivatives uses an organic photocatalyst to generate alkyl radicals that add to the alkene, followed by fluorination to create α-fluoro-α-amino acids. nih.gov Similar strategies could be envisioned for building the carbon skeleton of this compound.

Development of Organic Photocatalysts: To move away from expensive and scarce transition metals like iridium and ruthenium, research is increasingly focused on developing potent organic photoredox catalysts (OPCs). acs.org OPCs such as phenothiazine (B1677639) derivatives have proven effective in C(sp³)–F bond activation and can be fine-tuned for specific redox properties, offering a more sustainable approach to photocatalysis. acs.org

Photocatalyst TypeKey AdvantageRelevant TransformationReference
Ruthenium/Iridium Complexes High efficiency, tunable propertiesBroad range of radical transformations princeton.edunottingham.ac.uk
Organic Dyes (e.g., Eosin Y) Low cost, metal-freeAmine α-functionalization, fluoroalkylation nottingham.ac.uk
Acridinium Salts Highly oxidizing excited stateCarbofluorination of alkenes nih.gov
Phenothiazines Strong reducing power, metal-freeC(sp³)–F bond activation acs.org

Computational Design and Prediction of Novel Fluorinated Amine Reactivity

Computational chemistry is an increasingly indispensable tool for accelerating the discovery and optimization of chemical reactions. In silico methods can predict reactivity, guide experimental design, and provide deep mechanistic insight.

Key Research Thrusts:

Predicting Reactivity: Methods like Density Functional Theory (DFT) can be used to calculate molecular properties and reaction energy profiles. This allows for the prediction of the most likely reaction pathways and the identification of potential side reactions. For example, computational analyses have provided crucial insights into the enantioselectivity of biocatalytic reactions for synthesizing α-trifluoromethyl amines. nih.govnih.govacs.org

Machine Learning (ML) for Catalyst Screening: Machine learning models can be trained on existing reaction data to predict the performance of new catalysts or substrates. A recent study used ML and DFT calculations to rapidly screen and identify novel amine catalysts with high nucleophilicity from a library of thousands of hypothetical structures. acs.org This high-throughput computational approach could be used to discover optimal catalysts for the synthesis of this compound.

Free-Energy Perturbation: This computational technique can predict how small molecular modifications, such as substituting a hydrogen atom with fluorine, will affect properties like binding affinity to a biological target. researchgate.net This "computational fluorine scanning" can guide the design of fluorinated amine derivatives with enhanced biological activity, predicting the most promising candidates for synthesis. researchgate.net

Exploration of New Catalytic Systems for C–F Bond Formation

The construction of the carbon-fluorine bond is the central challenge in synthesizing organofluorines. While traditional methods often rely on harsh conditions, modern research focuses on developing mild and selective catalytic systems.

Key Research Thrusts:

Transition Metal Catalysis: Palladium, nickel, and copper catalysts are at the forefront of C–F bond formation research. beilstein-journals.orgmdpi.com Palladium-catalyzed allylic fluorination and copper-mediated fluorination of organoborons are examples of modern methods that proceed under mild conditions. beilstein-journals.org The development of catalysts that can directly fluorinate unactivated C(sp³)–H bonds is a major goal that would significantly simplify the synthesis of compounds like this compound.

Main-Group Catalysis: To avoid the cost and toxicity associated with some transition metals, researchers are exploring main-group elements for C–F bond activation and formation. Simple phosphines, for instance, have been shown to catalyze the hydrodefluorination of fluoroaromatics, demonstrating the potential for redox cycling with main-group elements. whiterose.ac.uk

Enzymatic C–F Bond Formation: Nature has evolved a unique enzyme, fluorinase, capable of forming a C–F bond by reacting a fluoride (B91410) ion with S-adenosyl-L-methionine (SAM). d-nb.info While its substrate scope is currently limited, the study and engineering of fluorinases or the discovery of new ones could pave the way for a biocatalytic approach to C–F bond construction under physiological conditions. d-nb.info

Multi-Component Reactions for One-Step Synthesis of Complex Fluorinated Amines

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. tcichemicals.com Designing MCRs for the synthesis of complex fluorinated amines is a significant but worthwhile challenge.

Key Research Thrusts:

Ugi and Passerini Reactions: These isocyanide-based MCRs are powerful tools for rapidly building molecular complexity and are widely used in medicinal chemistry to generate libraries of drug-like molecules. mdpi.com Developing fluorinated building blocks (aldehydes, ketones, isocyanides, or carboxylic acids) that are compatible with these reactions could enable the one-step synthesis of complex structures derived from a this compound scaffold.

Novel MCR Discovery: The search for new MCRs is an active area of research. A photocatalytic three-component reaction of enaminones, hydrazines, and carbon tetrabromide has been developed to produce substituted pyrazoles in one pot. organic-chemistry.org The discovery of new MCRs that can incorporate a difluoromethyl or related fluorinated group would be a major breakthrough for the efficient synthesis of compounds like this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.